molecular formula C10H16N2O3S B3253062 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide CAS No. 22121-73-9

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B3253062
CAS No.: 22121-73-9
M. Wt: 244.31 g/mol
InChI Key: XVISQAXVPDHRDA-UHFFFAOYSA-N
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Description

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, and the dimethylation is achieved using reagents like dimethyl sulfate or methyl iodide . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The ethoxy group may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

3-amino-4-ethoxy-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

3-amino-4-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-4-15-10-6-5-8(7-9(10)11)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVISQAXVPDHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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